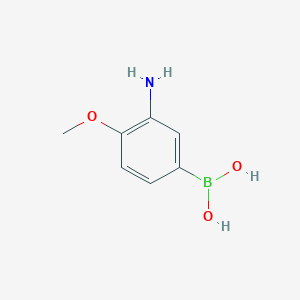

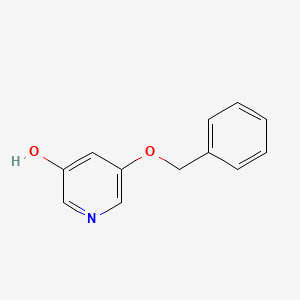

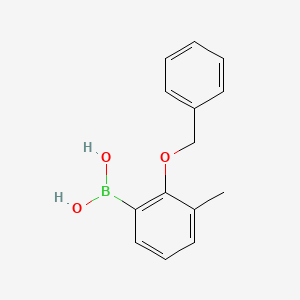

2-(Benzyloxy)-3-methylphenylboronic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-(Benzyloxy)-3-methylphenylboronic acid is a boronic acid derivative, which is a class of organic compounds containing a boron atom connected to two hydroxyl groups. These compounds are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions, where they act as a source of aryl or vinyl groups. The presence of a benzyloxy substituent and a methyl group on the phenyl ring of this compound suggests potential for unique reactivity and applications in synthesis.

Synthesis Analysis

The synthesis of boronic acid derivatives often involves the use of organoboranes or borate intermediates. For example, the ortho-lithiated derivative of protected phenylboronic acid can be prepared by esterification with N-butyldiethanolamine, followed by a Br/Li exchange reaction, providing a pathway to ortho-functionalized arylboronic acids and related oxaboroles . Although the specific synthesis of 2-(Benzyloxy)-3-methylphenylboronic acid is not detailed in the provided papers, similar methodologies could be applied, with appropriate protection and deprotection steps to introduce the benzyloxy and methyl groups.

Molecular Structure Analysis

Boronic acids can exhibit diverse molecular structures due to their ability to form stable tautomers. For instance, 2-formylphenylboronic acids can rearrange to form 1,3-dihydro-1,3-dihydroxybenzo[c][2,1]oxaboroles, with the equilibrium between these forms depending on various factors such as substituents and solvent effects . The molecular structure of 2-(Benzyloxy)-3-methylphenylboronic acid would likely be influenced by the electron-donating methyl group and the electron-withdrawing benzyloxy group, potentially affecting its tautomeric equilibrium and reactivity.

Chemical Reactions Analysis

Boronic acids are known for their diverse reactivity, particularly in cross-coupling reactions. For example, 2-silylphenylboronic acids can couple with alkynes in the presence of a rhodium catalyst to form benzosiloles, involving the cleavage of a carbon-silicon bond . While the specific reactivity of 2-(Benzyloxy)-3-methylphenylboronic acid is not discussed, it could potentially participate in similar coupling reactions, with the benzyloxy group influencing the reaction outcome through steric or electronic effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of boronic acids are greatly influenced by their substituents. For instance, the presence of trifluoromethyl groups on a phenylboronic acid can enhance its catalytic activity in dehydrative condensation reactions . The benzyloxy and methyl substituents on 2-(Benzyloxy)-3-methylphenylboronic acid would contribute to its solubility, stability, and overall reactivity. Additionally, the acidity of the boronic acid OH groups can be modulated by adjacent substituents, affecting its binding to metal cations and its role in catalysis.

Scientific Research Applications

1. Synthesis of Benzyl Ethers and Esters

- Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .

- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine .

- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .

2. [1,2]-Wittig Rearrangement of 2-(2-Benzyloxy)aryloxazolines

- Application : The base-induced Wittig rearrangement of 2-(2-benzyloxy)aryloxazolines has been studied .

- Method : The reaction involves the use of strong base .

- Results : The study revealed significant limitations to the Wittig rearrangement of such systems .

3. Synthesis of Benzyl Ethers and Esters

- Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .

- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine .

- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .

4. Synthesis of Benzyl Ethers and Esters

- Application : 2-Benzyloxy-1-methylpyridinium triflate is used as a reagent for the synthesis of benzyl ethers and esters .

- Method : The active reagent is delivered in situ through N-methylation of 2-benzyloxy-pyridine .

- Results : This method has been found to be mild, convenient, and in some cases uniquely effective .

Safety And Hazards

While specific safety and hazard information for “2-(Benzyloxy)3-methylphenylboronic acid” is not available, it’s important to handle all chemical substances with appropriate safety measures. This includes wearing suitable protective clothing, avoiding contact with skin and eyes, and ensuring adequate ventilation .

properties

IUPAC Name |

(3-methyl-2-phenylmethoxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15BO3/c1-11-6-5-9-13(15(16)17)14(11)18-10-12-7-3-2-4-8-12/h2-9,16-17H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UULANZGAYLJKDW-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=CC=C1)C)OCC2=CC=CC=C2)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15BO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

242.08 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(Benzyloxy)-3-methylphenylboronic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(1H-pyrrolo[2,3-b]pyridin-4-yl)methanol](/img/structure/B1289856.png)

![1H-Pyrrolo[2,3-b]pyridine-5-carbaldehyde](/img/structure/B1289857.png)